molecular formula C18H19N3O2 B055055 Unii-K9Q4R9S81O CAS No. 111205-55-1

Unii-K9Q4R9S81O

Cat. No.: B055055
CAS No.: 111205-55-1
M. Wt: 309.4 g/mol
InChI Key: UBLXQFIFWUEVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Scientific Research Applications

    • CGS 20625 has been investigated for its potential in treating pentylenetetrazol-induced seizures.
    • Beyond this, its applications extend to various fields, including chemistry, biology, medicine, and industry.
    • Researchers continue to explore its therapeutic potential.
  • Mechanism of Action

    Target of Action

    CGS 20625, also known as Unii-K9Q4R9S81O, is a potent, selective, and orally active partial agonist for the central benzodiazepine receptor . This receptor is the primary target of CGS 20625 and plays a crucial role in mediating the effects of the compound.

    Mode of Action

    CGS 20625 interacts with the central benzodiazepine receptor by inhibiting the binding of [3H]-flunitrazepam to these receptors . It acts as a positive allosteric modulator at several GABA A receptor types . Due to its alicyclic moiety potency at γ1 subunit, the potency of CGS 20625 at receptor types containing this subunit is more pronounced compared to benzodiazepines .

    Biochemical Pathways

    The primary biochemical pathway affected by CGS 20625 is the GABAergic system . By modulating the GABA A receptors, CGS 20625 enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This modulation leads to downstream effects such as anxiolytic and anticonvulsant effects .

    Pharmacokinetics

    CGS 20625 exhibits oral bioavailability of 41% . It is absorbed slowly and exhibits delayed absorption in both dogs and humans . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability and overall pharmacological effects .

    Result of Action

    The molecular and cellular effects of CGS 20625’s action are primarily anxiolytic and anticonvulsant effects . It produces these effects without causing significant sedative effects or muscle relaxant effects, even at high doses . This makes CGS 20625 a valuable compound for research into treatments for conditions like anxiety and seizures .

    Action Environment

    The action, efficacy, and stability of CGS 20625 can be influenced by various environmental factors. For instance, physiological factors in the gastrointestinal tract or greater first-pass metabolism in humans may account for species differences in the pharmacokinetics of CGS 20625

    Safety and Hazards

    The safety and hazards associated with Unii-K9Q4R9S81O are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

    Biochemical Analysis

    Biochemical Properties

    CGS 20625 plays a significant role in biochemical reactions. It acts as a positive allosteric modulator at several GABA A receptors types . Due to its alicyclic moiety potency at γ1 subunit, the potency of CGS 20625 at receptor types containing this subunit is more pronounced compared to benzodiazepines . This interaction with GABA A receptors is crucial for its anxiolytic and anticonvulsant effects .

    Cellular Effects

    CGS 20625 has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of GABA A receptors, which are pivotal in maintaining the balance of excitation and inhibition in the central nervous system . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The molecular mechanism of action of CGS 20625 involves its binding to central benzodiazepine receptors, where it acts as a positive allosteric modulator . It inhibits [3H]-flunitrazepam binding to these receptors with an IC50 of 1.3 nM . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

    Temporal Effects in Laboratory Settings

    In laboratory settings, CGS 20625 exhibits slow, delayed absorption when given orally . Over time, the effects of CGS 20625 may change due to factors such as the product’s stability and degradation

    Dosage Effects in Animal Models

    The effects of CGS 20625 vary with different dosages in animal models . At certain thresholds, it can exhibit potent anxiolytic and anticonvulsant effects . High doses could potentially lead to toxic or adverse effects .

    Metabolic Pathways

    It is likely to interact with various enzymes or cofactors due to its role as a modulator of GABA A receptors

    Transport and Distribution

    The transport and distribution of CGS 20625 within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

    Subcellular Localization

    It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

    Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for CGS 20625 are not widely documented in the literature. it is typically synthesized through chemical processes.
    • Researchers have likely explored various synthetic routes and reaction conditions to obtain this compound.
  • Chemical Reactions Analysis

    • CGS 20625 undergoes interactions with central benzodiazepine receptors.
    • Common reactions include binding to these receptors, inhibiting [3H]-flunitrazepam binding with an impressive IC50 of 1.3 nM.
    • Major products formed from these interactions are related to its anxiolytic effects.
  • Comparison with Similar Compounds

    • While CGS 20625 is unique due to its nonbenzodiazepine structure, it shares some effects with traditional benzodiazepines.
    • Similar compounds include other anxiolytics and GABA receptor modulators.

    Properties

    IUPAC Name

    4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UBLXQFIFWUEVGJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30912046
    Record name 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30912046
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    309.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    111205-55-1
    Record name Cgs 20625
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111205551
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30912046
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CGS-20625
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9Q4R9S81O
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Unii-K9Q4R9S81O
    Reactant of Route 2
    Unii-K9Q4R9S81O
    Reactant of Route 3
    Unii-K9Q4R9S81O
    Reactant of Route 4
    Unii-K9Q4R9S81O
    Reactant of Route 5
    Unii-K9Q4R9S81O
    Reactant of Route 6
    Unii-K9Q4R9S81O
    Customer
    Q & A

    Q1: What is the structure-activity relationship (SAR) of CGS 20625? How do modifications to its structure impact its activity, potency, and selectivity?

    A1: While the provided research doesn't delve into specific SAR studies on CGS 20625, it highlights the compound's unique structure compared to other benzodiazepine receptor ligands. Its pyrazolopyridine core differs significantly from classical benzodiazepines and likely contributes to its distinct pharmacological profile. Further research exploring modifications to this core structure and its substituents would be valuable in elucidating the SAR and potentially identifying analogs with enhanced therapeutic properties.

    Q2: What is known about the absorption of CGS 20625?

    A4: Research suggests that CGS 20625 faces challenges in terms of oral absorption due to its low solubility. [] This characteristic necessitates further investigation into strategies for enhancing its bioavailability, such as formulation optimization or the exploration of alternative delivery routes.

    Q3: Are there any specific GABAA receptor subtypes that CGS 20625 preferentially binds to?

    A5: CGS 20625 exhibits a unique pharmacological profile in its interaction with GABAA receptors containing the γ1 subunit. [, , ] While it enhances GABA-induced currents in α1β2γ1 receptors, its potency and efficacy are lower compared to α1β2γ2S receptors. [] Interestingly, the effects of CGS 20625 on α1β2γ1 receptors are insensitive to blockade by flumazenil, a benzodiazepine antagonist, further highlighting its distinct mode of action compared to classical benzodiazepines. [] This selectivity for GABAA receptors containing the γ1 subunit makes CGS 20625 an intriguing target for further research, especially considering the restricted expression pattern of these receptors in the brain, potentially leading to more targeted therapeutic interventions.

    Q4: What analytical techniques are used to study CGS 20625?

    A6: High-performance liquid chromatography (HPLC) is a key analytical technique used for the determination of CGS 20625 levels in human plasma. [] This method allows for the sensitive and specific quantification of the drug, contributing to a better understanding of its pharmacokinetic properties.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.